SPPS Orthogonality: Boc-L-Thyroxine versus Fmoc-L-Thyroxine Deprotection Compatibility
Boc-L-thyroxine employs acid-labile Nα-protection, requiring TFA-mediated deprotection and ultimately HF cleavage from Merrifield-type resins [1]. In contrast, Fmoc-L-thyroxine (CAS 151889-56-4) employs base-labile protection using 20-50% piperidine in DMF and TFA cleavage from acid-labile linkers [1][2]. The Boc strategy is fundamentally incompatible with acid-sensitive side-chain protecting groups or Wang/2-chlorotrityl chloride resins, whereas the Fmoc strategy fails with base-sensitive functionalities. The selection between these two compounds is absolute and dictated entirely by the synthesis protocol design.
| Evidence Dimension | Deprotection mechanism and orthogonal compatibility |
|---|---|
| Target Compound Data | Acid-labile: TFA (typically 20-50% in DCM) for Nα-deprotection; HF or TFMSA for final resin cleavage |
| Comparator Or Baseline | Fmoc-L-thyroxine: Base-labile (20-50% piperidine in DMF for Nα-deprotection); TFA for final resin cleavage |
| Quantified Difference | Orthogonal deprotection conditions: acidic versus basic; mutually exclusive in single synthetic routes |
| Conditions | Standard SPPS protocols; Boc/Bzl strategy versus Fmoc/t-Bu strategy |
Why This Matters
Procurement must precisely match the protecting group strategy of the intended SPPS protocol; incorrect selection results in complete synthetic failure.
- [1] Iris Biotech. Boc versus Fmoc for Solid Phase Peptide Synthesis. 2024. View Source
- [2] PSI Scientific. 多肽合成中的保护基策略:选择与脱除机制解析. 2026. View Source
